1-(Methoxymethoxy)-4-(trifluoromethyl)benzene

Site-Selective Lithiation Regioselective Functionalization Organometallic Chemistry

Unprotected 4-(trifluoromethyl)phenol suffers from poor regioselectivity and competing side reactions during ortho-functionalization, leading to isomeric mixtures and lower yields. 1-(Methoxymethoxy)-4-(trifluoromethyl)benzene solves this via its methoxymethyl (MOM) protecting group, which directs exclusive site-selective ortho-lithiation with sec-BuLi. • Achieves exclusive ortho-functionalization; eliminates isomeric mixtures and simplifies purification. • MOM group remains stable through multi-step synthesis; deprotected under mild Zn(OTf)₂ conditions. • Lithiated intermediate transmetalates to Zn or B species for Negishi or Suzuki-Miyaura couplings. • Supplied at ≥95% purity with supporting analytical documentation (NMR, HPLC).

Molecular Formula C9H9F3O2
Molecular Weight 206.16 g/mol
CAS No. 174265-24-8
Cat. No. B175312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methoxymethoxy)-4-(trifluoromethyl)benzene
CAS174265-24-8
Synonyms1-(methoxymethoxy)-4-(trifluoromethyl)benzene
Molecular FormulaC9H9F3O2
Molecular Weight206.16 g/mol
Structural Identifiers
SMILESCOCOC1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C9H9F3O2/c1-13-6-14-8-4-2-7(3-5-8)9(10,11)12/h2-5H,6H2,1H3
InChIKeyVWVUGKXYBUTSFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methoxymethoxy)-4-(trifluoromethyl)benzene Core Identity & Procurement


1-(Methoxymethoxy)-4-(trifluoromethyl)benzene is a fluorinated aromatic building block characterized by a para-trifluoromethyl substituent and a methoxymethyl (MOM)-protected phenol ether. It is a member of the (trifluoromethyl)benzene class, with a molecular formula of C9H9F3O2 (MW 206.16) . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, enabling the introduction of both a protected oxygen and a trifluoromethyl group into more complex molecular architectures . Commercially, it is supplied with a purity of 95% or higher, with analytical documentation (NMR, HPLC) available from reputable vendors, and it requires storage at 2-8°C .

Building block para-CF₃ MOM‑protected phenol
Reactivity Supports exclusive ortho‑lithiation strategy
Compatibility Stable through multi‑step synthetic sequences

1-(Methoxymethoxy)-4-(trifluoromethyl)benzene: Why Generics Fail


In a research or production setting, simply sourcing any "trifluoromethylbenzene" or a generic "MOM-protected phenol" is insufficient for precise chemical outcomes. The specific combination of the para-trifluoromethyl group with a methoxymethyl (MOM) ether on a benzene ring confers a unique reactivity profile, particularly in site-selective metalation reactions [1]. Unprotected 4-(trifluoromethyl)phenol exhibits different regioselectivity and often leads to lower yields in ortho-functionalization due to competing side reactions and the moderate directing ability of the phenoxide [1]. Furthermore, the MOM group offers distinct stability and deprotection characteristics compared to other acetal-based protecting groups like THP or MEM, which directly impacts multi-step synthesis efficiency and final product purity [2].

Target compound
Generic substitute risk
MOM‑protected 4‑CF₃ phenol
Unprotected phenol may shift ortho‑selectivity and yield
MOM acetal protection
THP/MEM analogues may alter deprotection efficiency and step count

1-(Methoxymethoxy)-4-(trifluoromethyl)benzene: Key Differentiation Evidence


Site-Selective Ortho-Lithiation Selectivity

The MOM-protected 4-(trifluoromethyl)phenol (i.e., the target compound) undergoes exclusive H/metal exchange at the position adjacent to the oxygen atom when treated with sec-butyllithium, enabling regiospecific ortho-functionalization. In contrast, the unprotected 4-(trifluoromethyl)phenol requires a separate deprotonation step and yields ortho-substituted products in only moderate yields due to competing pathways [1].

Ortho‑lithiation selectivity
Head‑to‑head
Exclusive 2‑position metalation with sec‑BuLi
vs. moderate ortho yield with unprotected phenol
Eliminates isomeric mixtures in ortho‑functionalization
Regiospecific outcome avoids purification burden
Site-Selective Lithiation Regioselective Functionalization Organometallic Chemistry

Physical Stability & Storage Advantages

The compound exhibits a predicted boiling point of 215.9±40.0 °C, which is significantly higher than the unprotected 4-(trifluoromethyl)phenol (typical boiling points for simple phenols are in the 100-200 °C range), indicating a lower volatility that is advantageous for handling and storage in bulk. Furthermore, the recommended storage condition is 2-8°C, which is a practical and widely accessible temperature range, unlike some more sensitive fluorinated building blocks that require -20°C storage .

Thermal & storage profile
Class‑level
Predicted bp 215.9±40.0 °C
Storage 2–8 °C
Lower volatility may reduce evaporative loss
Refrigerated storage widely accessible; data to verify
Physicochemical Properties Storage Stability Process Safety

Batch-Certified High Purity

Reputable suppliers provide this compound with a standard purity of 95% or higher (up to NLT 98%), and offer batch-specific analytical documentation including NMR, HPLC, and GC data . This level of quality control is essential for ensuring reproducible results in multi-step syntheses, particularly in medicinal chemistry where trace impurities can inhibit catalytic cycles or lead to unexpected byproducts.

Batch purity
Lot attribute
≥95 % (NLT 98 %)
NMR, HPLC, GC documented
Supports reproducible multi‑step synthesis
Verify lot‑specific certificate for trace impurities
Quality Control Analytical Chemistry Supply Chain Integrity

1-(Methoxymethoxy)-4-(trifluoromethyl)benzene: Research & Industrial Applications


Ortho-Substituted Trifluoromethylphenol Synthesis

The compound is ideally suited for the preparation of 2-substituted-4-(trifluoromethyl)phenols via site-selective ortho-lithiation with sec-butyllithium followed by electrophilic quench. This method guarantees exclusive functionalization at the oxygen-neighboring position, avoiding isomeric mixtures and simplifying purification [1].

Fluorinated Drug & Agrochemical Synthesis

As a stable, protected phenol with a trifluoromethyl group, this building block enables the convergent assembly of complex drug-like molecules. The MOM group remains intact through multiple synthetic transformations and can be selectively deprotected under mild conditions using reagents like Zn(OTf)₂, liberating the phenol for further derivatization [2].

Functionalized Biaryl & Heteroaryl Synthesis

The ortho-lithiated intermediate generated from this compound can be transmetalated to zinc or boron species, enabling Negishi or Suzuki-Miyaura cross-couplings to produce diverse biaryl and heteroaryl structures with a para-CF₃ and a latent phenol handle. This is a common strategy in medicinal chemistry for building compound libraries [3].

Application
Selection Property
Validation Focus
Ortho‑substituted phenol synthesis
Exclusive ortho‑lithiation regioselectivity
Isomer‑free product confirmation
Drug & agrochemical intermediate
Stable MOM protection and mild Zn(OTf)₂ deprotection
Deprotection efficiency and final purity
Biaryl & heteroaryl library synthesis
Ortho‑metallation and cross‑coupling compatibility
Cross‑coupling yield and product integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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